molecular formula C26H23N5OS B11400658 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11400658
M. Wt: 453.6 g/mol
InChI Key: XCGJVUGVLZBJNL-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, which is then subjected to S-alkylation using benzyl bromide in the presence of a base such as cesium carbonate. The resulting intermediate is further reacted with 2-methylphenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form strong interactions with metal ions, which may be relevant in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N5OS

Molecular Weight

453.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5OS/c1-18-12-14-21(15-13-18)31-23(16-20-9-4-3-5-10-20)28-29-26(31)33-17-24-27-25(30-32-24)22-11-7-6-8-19(22)2/h3-15H,16-17H2,1-2H3

InChI Key

XCGJVUGVLZBJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)CC5=CC=CC=C5

Origin of Product

United States

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